molecular formula C7H16ClNO B6275822 2-ethyloxan-3-amine hydrochloride, Mixture of diastereomers CAS No. 2763780-13-6

2-ethyloxan-3-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6275822
CAS No.: 2763780-13-6
M. Wt: 165.7
InChI Key:
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Description

2-ethyloxan-3-amine hydrochloride, Mixture of diastereomers, is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of diastereomers can significantly influence the compound’s physical and chemical properties, making it a subject of study in stereochemistry and chiral separation techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyloxan-3-amine hydrochloride typically involves the reaction of ethyloxan with an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the optimal yield of the compound.

Industrial Production Methods

In industrial settings, the production of 2-ethyloxan-3-amine hydrochloride involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to separate the diastereomers. The industrial production methods are designed to maximize efficiency and yield while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ethyloxan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-ethyloxan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used in the study of stereochemistry and chiral separation techniques.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-ethyloxan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

2-ethyloxan-3-amine hydrochloride can be compared with other similar compounds, such as:

    2-ethyloxan-3-amine: The non-hydrochloride form of the compound.

    3-ethyloxan-2-amine: A positional isomer with different chemical properties.

    2-ethyloxan-3-amine sulfate: Another salt form with distinct characteristics.

The uniqueness of 2-ethyloxan-3-amine hydrochloride lies in its specific diastereomeric mixture, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

2763780-13-6

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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